molecular formula C16H28BNO2 B13726911 (1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene

(1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B13726911
M. Wt: 277.2 g/mol
InChI Key: PSZQBVUHJDUNRB-UHFFFAOYSA-N
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Description

(1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[321]oct-2-ene is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the reaction of a suitable bicyclic precursor with a boron-containing reagent. One common method involves the use of a Suzuki-Miyaura coupling reaction, where the bicyclic precursor is reacted with a boronic acid or boronate ester under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: The boron-containing moiety can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like organolithium or Grignard reagents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of boron-containing compounds with different functional groups.

Scientific Research Applications

(1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves the interaction of the boron moiety with various molecular targets. Boron can form stable covalent bonds with nucleophiles, making it a valuable component in catalytic cycles and as a reactive intermediate in organic synthesis. The compound’s bicyclic structure also contributes to its reactivity and stability, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar compounds to (1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene include other boron-containing bicyclic compounds and boronate esters. These compounds share similar reactivity patterns and applications but may differ in terms of stability, solubility, and specific reactivity. Examples of similar compounds include:

    Boronate esters: Commonly used in Suzuki-Miyaura coupling reactions.

    Bicyclic boron compounds: Used as intermediates in organic synthesis and as catalysts in various reactions.

Properties

Molecular Formula

C16H28BNO2

Molecular Weight

277.2 g/mol

IUPAC Name

8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C16H28BNO2/c1-11(2)18-13-7-8-14(18)10-12(9-13)17-19-15(3,4)16(5,6)20-17/h9,11,13-14H,7-8,10H2,1-6H3

InChI Key

PSZQBVUHJDUNRB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3C(C)C

Origin of Product

United States

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